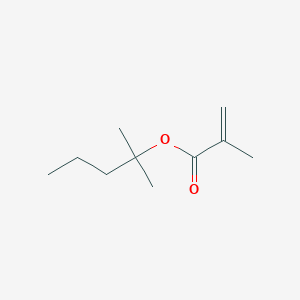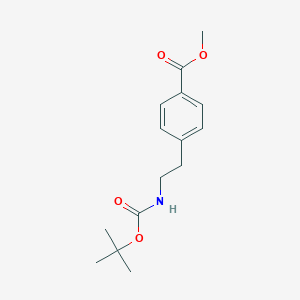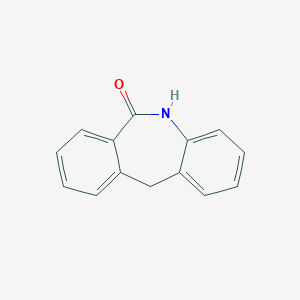
6-Morphanthridinone
Descripción general
Descripción
6-Morphanthridinone is a chemical compound with the molecular formula C14H11NO . It is also known by other names such as 5H-Dibenzo[b,e]azepin-6(11H)-one, 5,11-dihydrobenzocbenzazepin-6-one .
Molecular Structure Analysis
The molecular structure of 6-Morphanthridinone consists of 14 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 209.084063974 g/mol . The InChI representation of the molecule is InChI=1S/C14H11NO/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-14/h1-8H,9H2,(H,15,16) .
Physical And Chemical Properties Analysis
6-Morphanthridinone has a molecular weight of 209.24 g/mol . Other computed properties include a XLogP3-AA value of 2.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . The compound is also characterized by a rotatable bond count of 0 .
Aplicaciones Científicas De Investigación
Immunosuppressive Activity : 6(5H)-phenanthridinone has been identified as an effective immunosuppressive agent. It inhibits lymphocyte proliferation and potentiates the effect of gamma radiation on murine spleen cells. This compound significantly depresses the induction of primary allogeneic cytotoxic T-lymphocytes and impairs lymphokine-activated killer induction, suggesting a key role in immune reactions involving cytotoxicity and its potential as an immunomodulator (Weltin et al., 1995).
Progesterone Receptor Antagonist : It has been found that phenanthridin-6(5H)-one derivatives act as progesterone receptor antagonists, playing an important role in female reproduction and the central nervous system. These compounds, including 6-Morphanthridinone, are potential therapeutic agents for hormone-dependent cancers and endometriosis, demonstrating high selectivity and potency against the progesterone receptor (Nishiyama et al., 2018).
Neuroleptic Activity : 6-Morphanthridinone derivatives have shown neuroleptic activity. This includes the synthesis of Morphanthridines with a basic substituent in position 6, which are synthesized through a process involving chlorination of lactams and conversion to amidines (Hunziker et al., 1966).
Radiation Therapy Adjuvant : As an inhibitor of poly(ADP-ribose)polymerase (PARP), 6(5H)-phenanthridinone can potentiate the effect of ionizing radiation on tumor cells. It increases radiation-induced inhibition of cell proliferation and significantly reinforces G2M arrest, suggesting its potential use as an adjuvant in radiotherapy (Weltin et al., 1997).
Synthesis of Heterocyclic Analogues : Research also shows that 6-phenanthridinones can be synthesized through a one-pot procedure based on consecutive Pd-catalyzed aryl-aryl and N-aryl coupling, forming heterocyclic analogues (Ferraccioli et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
5,11-dihydrobenzo[c][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-14/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMZFZYJLLEMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301615 | |
| Record name | 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morphanthridinone | |
CAS RN |
1211-06-9 | |
| Record name | 6-Morphanthridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6(5H)-Morphanthridinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-MORPHANTHRIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30N6P0OJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

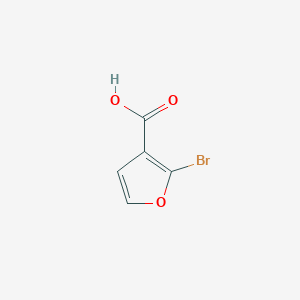
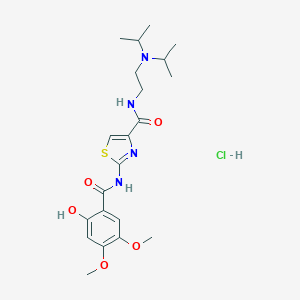
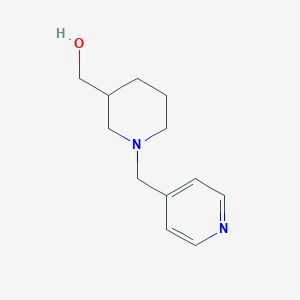
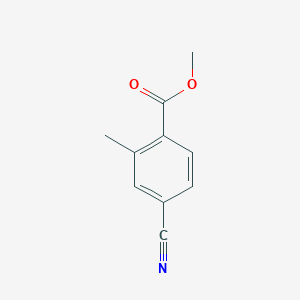
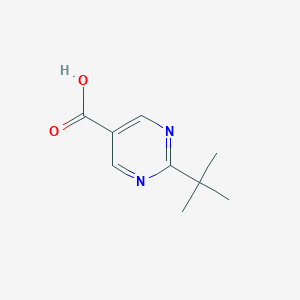
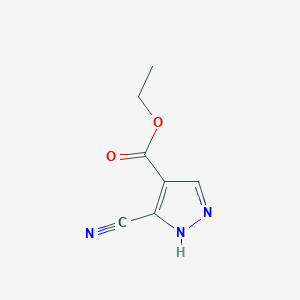
![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)
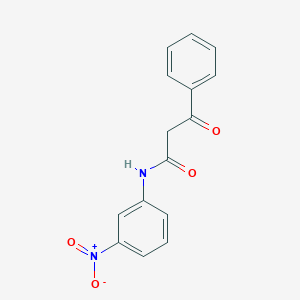
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
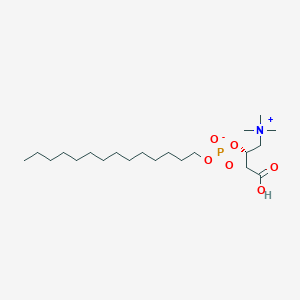
![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)

